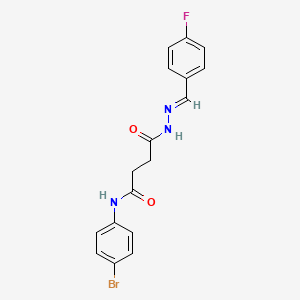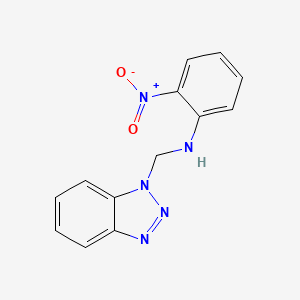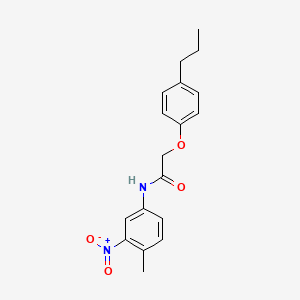![molecular formula C13H11IN8O2 B11699338 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and an iodophenyl group
Méthodes De Préparation
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The iodophenyl group is introduced through a coupling reaction, such as a Suzuki or Sonogashira coupling, using appropriate iodophenyl precursors.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions to form the carbohydrazide linkage.
Industrial production methods would involve optimizing these steps for scale-up, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups using nucleophilic substitution reactions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science:
Chemical Synthesis: The compound serves as a precursor for the synthesis of other complex molecules, facilitating the development of new chemical entities with diverse functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1,2,5-oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in other functional groups, leading to variations in their chemical and biological properties.
Triazole Derivatives: Compounds with the triazole ring exhibit diverse activities, and the presence of different substituents can significantly impact their reactivity and applications.
Iodophenyl Compounds:
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H11IN8O2 |
|---|---|
Poids moléculaire |
438.18 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-iodophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H11IN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-3-2-4-9(14)5-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+ |
Clé InChI |
DXNCKOUIHIUHPV-OMCISZLKSA-N |
SMILES isomérique |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)I |
SMILES canonique |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
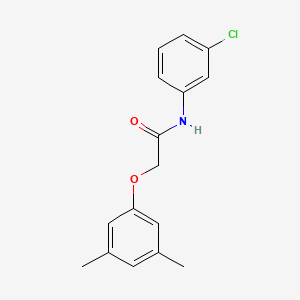
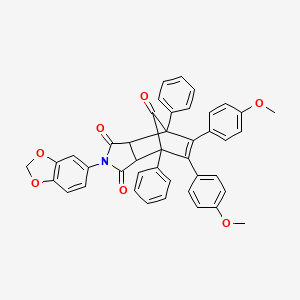
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
